molecular formula C5H5ClN2O B1613014 1-Methyl-1H-Imidazole-2-Carbonyl Chloride CAS No. 62366-45-4

1-Methyl-1H-Imidazole-2-Carbonyl Chloride

Cat. No.: B1613014
CAS No.: 62366-45-4
M. Wt: 144.56 g/mol
InChI Key: FYAOUFIFNWYZQR-UHFFFAOYSA-N
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Description

1-Methyl-1H-Imidazole-2-Carbonyl Chloride is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is particularly significant due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-Imidazole-2-Carbonyl Chloride can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with phosgene or thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where 1-methylimidazole is treated with phosgene gas. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-Imidazole-2-Carbonyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 1-methyl-1H-imidazole-2-carboxylic acid.

    Condensation Reactions: It can react with amines to form imidazole-based ureas and carbamates.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often employed to maintain the reactivity of the carbonyl chloride group.

    Catalysts: Lewis acids like aluminum chloride can be used to enhance reaction rates.

Major Products:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Ureas and Carbamates: Formed by reaction with amines and carbon dioxide.

Scientific Research Applications

1-Methyl-1H-Imidazole-2-Carbonyl Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-Imidazole-2-Carbonyl Chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of complex molecules and materials.

Comparison with Similar Compounds

    1-Methylimidazole: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    2-Methylimidazole: Similar structure but with a methyl group at the 2-position instead of the carbonyl chloride group.

    Imidazole-2-Carboxylic Acid: The hydrolyzed form of 1-Methyl-1H-Imidazole-2-Carbonyl Chloride.

Uniqueness: this compound is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

1-methylimidazole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-3-2-7-5(8)4(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAOUFIFNWYZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627296
Record name 1-Methyl-1H-imidazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62366-45-4
Record name 1-Methyl-1H-imidazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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